molecular formula C12H13FO4 B2405165 2-fluoro-4-(oxan-2-yloxy)benzoicacid CAS No. 2139971-88-1

2-fluoro-4-(oxan-2-yloxy)benzoicacid

Cat. No.: B2405165
CAS No.: 2139971-88-1
M. Wt: 240.23
InChI Key: OETGAWNRCYKXNA-UHFFFAOYSA-N
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Description

2-fluoro-4-(oxan-2-yloxy)benzoicacid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the second position and an oxan-2-yloxy group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(oxan-2-yloxy)benzoicacid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as a benziodoxole derivative, under specific reaction conditions . The reaction typically requires the use of a fluorinating agent, such as potassium fluoride, in the presence of a phase-transfer catalyst like Kriptofix 2.2.2 in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(oxan-2-yloxy)benzoicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-fluoro-4-(oxan-2-yloxy)benzoicacid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-4-(oxan-2-yloxy)benzoicacid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The oxan-2-yloxy group can also play a role in modulating the compound’s physicochemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-(oxan-2-yloxy)benzoicacid is unique due to the presence of both the fluorine atom and the oxan-2-yloxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-4-(oxan-2-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c13-10-7-8(4-5-9(10)12(14)15)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETGAWNRCYKXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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